N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thiadiazole ring via a sulfanyl linkage The propanamide group is attached to the thiadiazole ring, completing the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide. This reaction yields 2-amino-1,3,4-thiadiazole.
Introduction of the Sulfanyl Group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-(dimethylamino)benzenethiol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired sulfanyl linkage.
Attachment of the Propanamide Group: Finally, the resulting intermediate is acylated with propanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Alkyl halides, acetone or ethanol as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Medicine: Explored for its potential as an anticancer agent, as thiadiazole derivatives have shown promise in inhibiting the growth of cancer cells.
Industry: Used in the development of dyes and pigments due to its aromatic structure and potential for forming colored compounds.
Mechanism of Action
The mechanism of action of N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide can be compared with other thiadiazole derivatives, such as:
N-(5-{[4-(methylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(5-{[4-(ethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with an ethylamino group instead of a dimethylamino group.
N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
These compounds share similar chemical properties and biological activities but differ in their specific interactions and effects due to the variations in their substituents.
Properties
IUPAC Name |
N-[5-[4-(dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-4-11(18)14-12-15-16-13(20-12)19-10-7-5-9(6-8-10)17(2)3/h5-8H,4H2,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNRXKSYLWODHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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